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Compound of Interest

Compound Name:
Methyl 3-amino-4-methyl-4,5-

dihydrothiophene-2-carboxylate

Cat. No.: B038487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for Methyl 3-

amino-4-methylthiophene-2-carboxylate (CAS No: 85006-31-1), a key intermediate in

pharmaceutical synthesis. The information presented herein includes detailed spectroscopic

data, experimental protocols for its synthesis and characterization, and a visual representation

of the analytical workflow.

Chemical Structure and Properties
IUPAC Name: methyl 3-amino-4-methylthiophene-2-carboxylate[1]

Molecular Formula: C₇H₉NO₂S[2][3]

Molecular Weight: 171.22 g/mol [1][3]

Appearance: Solid with a melting point of 85-88 °C.

SMILES: CC1=CSC(=C1N)C(=O)OC[1]

InChI Key: YICRPERKKBDRSP-UHFFFAOYSA-N[1]
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The following tables summarize the available spectroscopic data for Methyl 3-amino-4-

methylthiophene-2-carboxylate.

Table 1: Mass Spectrometry Data

Parameter Value Reference

Method
Gas Chromatography-Mass

Spectrometry (GC-MS)
[1]

Molecular Ion (M+) 171 m/z [1]

Major Fragments (m/z)
139 (Top Peak), 140 (3rd

Highest)
[1]

Exact Mass 171.03539970 Da [1]

Table 2: Infrared (IR) Spectroscopy Data

Method Instrument Technique
Source of
Spectrum

Attenuated Total

Reflectance (ATR)

Bruker Tensor 27 FT-

IR
ATR-Neat

Bio-Rad Laboratories,

Inc. / TCI Chemicals

India Pvt. Ltd.[1]

Note: Specific peak assignments were not available in the searched literature. General

expected peaks would include N-H stretching for the amine, C=O stretching for the ester, and

C-S stretching for the thiophene ring.

Table 3: Nuclear Magnetic Resonance (NMR) Data

Note: Detailed ¹H and ¹³C NMR data for Methyl 3-amino-4-methylthiophene-2-carboxylate were

not explicitly found in the public domain search results. The following data is for a structurally

similar compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate, and can be used for

estimation of chemical shifts.[4]

¹H NMR (400 MHz, CDCl₃) of Ethyl 2-amino-4-methylthiophene-3-carboxylate[4]
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Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Proposed)

6.07 s 2H -NH₂

5.82 s 1H Thiophene-H

4.29 q 2H -OCH₂CH₃

2.28 s 3H Thiophene-CH₃

1.35 t 3H -OCH₂CH₃

¹³C NMR (100 MHz, CDCl₃) of Ethyl 2-amino-4-methylthiophene-3-carboxylate[4]

Chemical Shift (δ) ppm Assignment (Proposed)

166.13 C=O (Ester)

164.17, 136.71, 106.72, 102.85 Thiophene carbons

59.54 -OCH₂CH₃

18.40 Thiophene-CH₃

14.40 -OCH₂CH₃

Experimental Protocols
3.1 Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate[5][6][7]

This protocol describes a common method for the synthesis of the title compound.

Reactants:

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

Hydroxylamine hydrochloride

Solvent (e.g., Acetonitrile or N,N-dimethylformamide)
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Ammonia water (for work-up)

Diethyl ether (for extraction)

Sodium sulfate (for drying)

Procedure:

Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.0 eq) in the chosen

solvent (e.g., acetonitrile, ~7.5 mL per g of starting material).

Add hydroxylamine hydrochloride (1.0 eq) to the solution.

Heat the mixture to reflux (for acetonitrile) or 70-90°C (for DMF) and maintain for

approximately 4-5 hours.[6][7]

Monitor the reaction progress using a suitable technique (e.g., TLC).

After completion, cool the reaction mixture. If using acetonitrile, cooling in an ice bath and

adding dry ether may precipitate the product or an intermediate.[5][7]

For work-up, the solvent can be evaporated under reduced pressure. The residue is then

treated with 25% ammonia water and stirred.[6]

The solid product is collected by filtration, washed with water, and dried to yield Methyl 3-

amino-4-methylthiophene-2-carboxylate.[6]

Alternatively, the aqueous layer after basification can be extracted with diethyl ether, the

combined organic extracts dried over sodium sulfate, filtered, and evaporated to yield the

final product.[5]

3.2 Spectroscopic Characterization

Mass Spectrometry (GC-MS): The compound is introduced into a gas chromatograph to

separate it from any impurities. The eluent from the GC column is then passed into a mass

spectrometer, where it is ionized (typically by electron ionization) and the resulting fragments

are detected.
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Infrared Spectroscopy (ATR-IR): A small amount of the solid sample is placed directly on the

ATR crystal of an FT-IR spectrometer (e.g., a Bruker Tensor 27). The IR spectrum is then

recorded over the standard range (e.g., 4000-400 cm⁻¹).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated

solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g.,

400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g.,

tetramethylsilane).

Workflow and Signaling Pathway Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic

analysis of Methyl 3-amino-4-methylthiophene-2-carboxylate.
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Experimental Workflow: Synthesis and Characterization
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Caption: Synthesis and Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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